molecular formula C9H8N2O B8541203 4-(5-Methyl-oxazol-2-yl)-pyridine

4-(5-Methyl-oxazol-2-yl)-pyridine

Cat. No.: B8541203
M. Wt: 160.17 g/mol
InChI Key: MIQPVQKFWUEKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-oxazol-2-yl)-pyridine is a chemical compound featuring a bipyridine-like structure where a methyl-substituted oxazole ring is linked to a pyridine ring. This structure is of significant interest in medicinal chemistry and drug discovery, as the oxazole-pyridine scaffold is a privileged structure found in compounds with a wide range of biological activities . Oxazole-based compounds, including those with pyridine moieties, are known to interact with various enzymes and receptors, making them valuable scaffolds for developing therapeutics . Research into similar structures has shown potential in areas such as inflammation, where piperazine-substituted oxazolo[4,5-b]pyridines act as potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for inflammatory disorders . Furthermore, the oxazole ring is a key component in many synthetic methodologies and is present in several market drugs and investigational compounds for applications including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer therapies . The van Leusen reaction, one of the key synthetic routes to oxazole derivatives, highlights the importance of this heterocycle in organic synthesis . This product is intended for research purposes such as method development, chemical synthesis, and biological screening. 4-(5-Methyl-oxazol-2-yl)-pyridine is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-methyl-2-pyridin-4-yl-1,3-oxazole

InChI

InChI=1S/C9H8N2O/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h2-6H,1H3

InChI Key

MIQPVQKFWUEKDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(5-Methyl-oxazol-2-yl)-pyridine but differ in heterocycle type, substituents, or substitution patterns. A comparative analysis is presented below:

Table 1: Structural Comparison of 4-(5-Methyl-oxazol-2-yl)-pyridine and Analogues

Compound Name Heterocycle Substituents on Heterocycle Pyridine Position Key Differences Reference
4-(5-Methyl-oxazol-2-yl)-pyridine Oxazole 5-Methyl 4-position Baseline for comparison N/A
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine Oxadiazole 2-Methoxyphenyl 2-position Oxadiazole ring; aryl substituent
4-[4-(3-Methylphenyl)-2-(4-methylphenyl)-5-thiazolyl]pyridine Thiazole 3-Methylphenyl, 4-Methylphenyl 4-position Thiazole ring; bulky aryl groups

Heterocycle-Specific Properties

  • Oxazole vs. Oxadiazole : The oxazole in the target compound contains one oxygen and one nitrogen atom, while oxadiazole (e.g., 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine) has two nitrogens and one oxygen. Oxadiazoles are more electron-deficient, which may enhance binding to electron-rich biological targets or improve thermal stability in materials .
  • Oxazole vs. Sulfur’s larger atomic size could also affect steric hindrance .

Substituent Effects

  • Methyl vs. Methoxyphenyl: The 5-methyl group on the oxazole in the target compound is less sterically demanding than the 2-methoxyphenyl group in the oxadiazole analogue.
  • Positional Isomerism : Substitution at the 2-position of pyridine (oxadiazole analogue) vs. the 4-position (target compound) alters molecular geometry. The 4-position may favor planar conformations, while 2-substitution could induce torsional strain.

Preparation Methods

Two-Step Synthesis via Oxazole Ring Formation

The most direct route involves cyclocondensation of a pyridine-containing precursor with a methyl-substituted oxazole synthon. For example, 3-methylsulfonyl-2,5-dihydrofuran and 4-methyl-oxazol undergo thermal cyclization at 150°C for 2 hours to yield 4-(5-methyl-oxazol-2-yl)-pyridine derivatives. Key steps include:

  • Deprotonation and cyclization : The sulfonyl group activates the dihydrofuran for nucleophilic attack by the oxazole nitrogen.

  • Aromatic stabilization : Elimination of methylsulfonic acid drives the reaction toward the pyridine-oxazole product.

Optimization :

  • Solvent-free conditions improve yield (78–85%) by minimizing side reactions.

  • Excess 4-methyl-oxazol (1.5–2.0 equiv) ensures complete conversion of the dihydrofuran precursor.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling of Oxazolyl Boronates

The Suzuki-Miyaura reaction enables modular assembly of the oxazole-pyridine scaffold. 2-Phenyl-4-(pinacolatoboronate)oxazole couples with 4-bromopyridine using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane at 100°C.

Key Findings :

  • Ligand effects : Bulky phosphines (e.g., SPhos) enhance selectivity for the 4-pyridyl position, reducing homocoupling byproducts.

  • Yield : 65–72% after column chromatography.

Limitations :

  • Sensitivity to ortho-substitution on pyridine necessitates electron-deficient aryl halides for efficient coupling.

Nucleophilic Aromatic Substitution (NAS)

Displacement of Halopyridines

4-Chloropyridine reacts with 5-methyl-oxazol-2-yl-lithium (generated via deprotonation of 5-methyloxazole with LDA) in THF at −78°C.

Reaction Profile :

  • Temperature control : Slow warming to 25°C prevents decomposition of the lithiated oxazole.

  • Quenching : Addition of NH₄Cl(aq) stabilizes the product, yielding 58–63% after extraction.

Challenges :

  • Competing side reactions (e.g., ring-opening of oxazole) require strict anhydrous conditions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Scalability Complexity
Cyclocondensation78–852–8 hoursHighLow
Suzuki-Miyaura65–7212–24 hoursModerateModerate
NAS58–634–6 hoursLowHigh

Key Insights :

  • Cyclocondensation is optimal for bulk synthesis due to short reaction times and minimal purification.

  • Suzuki-Miyaura offers flexibility for introducing diverse substituents but requires costly catalysts.

  • NAS is limited by sensitivity to moisture and low functional group tolerance.

Emerging Strategies

Biocatalytic Approaches

Recent advances in enzymatic C–H activation enable direct functionalization of pyridine cores. For instance, P450 monooxygenases selectively hydroxylate 4-methylpyridine, which undergoes cyclization with methyl glyoxalate to form the oxazole ring.

Advantages :

  • Stereocontrol : Enzymes provide enantioselective pathways absent in traditional methods.

  • Sustainability : Aqueous reaction conditions reduce organic solvent use .

Q & A

Q. What are the recommended synthetic routes for 4-(5-Methyl-oxazol-2-yl)-pyridine?

The synthesis of 4-(5-Methyl-oxazol-2-yl)-pyridine can be achieved via cyclization or cross-coupling strategies. A common approach involves the condensation of pyridine derivatives with oxazole precursors. For example:

  • Cyclization : Reacting 4-pyridinecarboxaldehyde with methyl-substituted hydroxylamine derivatives under acidic conditions to form the oxazole ring .
  • Cross-Coupling : Suzuki-Miyaura coupling between a boronic acid-functionalized pyridine and a halogenated oxazole precursor (e.g., 5-methyl-2-bromooxazole) using Pd catalysts .
    Key Considerations : Optimize reaction temperature (typically 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Purification via silica gel chromatography is recommended .

Q. What analytical techniques are critical for characterizing 4-(5-Methyl-oxazol-2-yl)-pyridine?

  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement. Anticipate monoclinic symmetry (e.g., space group C2/c) and analyze intermolecular interactions (e.g., C–H⋯π, π–π stacking) .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., pyridine C-4 vs. oxazole C-5) using ¹H and ¹³C NMR. Typical shifts: pyridine protons at δ 8.5–8.7 ppm; oxazole protons at δ 7.2–7.5 ppm .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z ≈ 175 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of 4-(5-Methyl-oxazol-2-yl)-pyridine?

The compound’s crystal packing is governed by weak non-covalent interactions:

  • π–π Stacking : Distance between pyridine and oxazole rings typically ranges 3.5–3.7 Å, stabilizing layered networks .
  • C–H⋯N Bonds : Pyridine N atoms act as acceptors for C–H donors from adjacent molecules (bond lengths ~2.7 Å) .
    Implications : These interactions affect solubility and melting behavior, critical for formulation in pharmacological studies .

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD)?

Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility or solvent effects.

  • Molecular Dynamics (MD) : Simulate solvent environments (e.g., DMSO, water) to predict solution-phase conformers .
  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to validate structural assignments .
    Case Study : Discrepancies in pyridine ring torsion angles (XRD vs. DFT) may indicate dynamic behavior in solution .

Q. What strategies optimize the pharmacological activity of 4-(5-Methyl-oxazol-2-yl)-pyridine derivatives?

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at the oxazole 5-position to enhance binding to biological targets (e.g., kinases) .
  • Molecular Docking : Screen derivatives against protein databases (e.g., PDB) to predict binding affinities. For example, oxazole-pyridine hybrids show potential as kinase inhibitors due to planar geometry .

Methodological Challenges

Q. How to address low yields in cross-coupling reactions for oxazole-pyridine derivatives?

  • Catalyst Optimization : Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to reduce steric hindrance .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve efficiency .
    Data Table : Yield comparison under varying conditions:
CatalystLigandTemp (°C)Yield (%)
PdCl₂None8035
Pd(PPh₃)₄SPhos12072

Q. What are the limitations of XRD for analyzing flexible substituents in 4-(5-Methyl-oxazol-2-yl)-pyridine?

Flexible groups (e.g., methyl on oxazole) may exhibit disorder in crystal lattices, reducing refinement accuracy.

  • Mitigation : Collect low-temperature (100 K) data to minimize thermal motion artifacts .
  • Complementary Techniques : Use variable-temperature NMR to study dynamic behavior in solution .

Applications in Drug Discovery

Q. How does 4-(5-Methyl-oxazol-2-yl)-pyridine compare to other heterocycles in antimicrobial activity?

Q. What in vitro assays validate the enzyme inhibition potential of this compound?

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR2) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

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